molecular formula C17H22N6O4 B11539596 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11539596
M. Wt: 374.4 g/mol
InChI Key: BIXHCKAJXYHJEJ-WOJGMQOQSA-N
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Description

2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that includes a triazine ring, a morpholine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Cyclization to Form the Triazine Ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.

    Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with the triazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the synthesis of advanced materials such as polymers and nanomaterials.

    Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.

    Biological Studies: Investigated for its potential biological activities such as antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE
  • 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID

Uniqueness

2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine ring, morpholine ring, and hydrazone linkage, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H22N6O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H22N6O4/c1-24-13-5-4-12(14(10-13)25-2)11-18-22-15-19-16(21-17(20-15)26-3)23-6-8-27-9-7-23/h4-5,10-11H,6-9H2,1-3H3,(H,19,20,21,22)/b18-11+

InChI Key

BIXHCKAJXYHJEJ-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NC(=NC(=N2)OC)N3CCOCC3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)OC)N3CCOCC3)OC

Origin of Product

United States

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